molecular formula C16H20ClNO3S B12683634 Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, cyclopentyl ester CAS No. 165549-80-4

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, cyclopentyl ester

Cat. No.: B12683634
CAS No.: 165549-80-4
M. Wt: 341.9 g/mol
InChI Key: BZIYPXOFOCURNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, cyclopentyl ester is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, cyclopentyl ester involves multiple steps, starting from the basic benzoic acid structureSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization can help in the purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, cyclopentyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: Substitution reactions can occur at the chloro or amino groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, cyclopentyl ester has several scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, cyclopentyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, methyl ester
  • Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, ethyl ester
  • Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, propyl ester

Uniqueness

The uniqueness of Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, cyclopentyl ester lies in its specific ester group, which can influence its chemical reactivity and biological activity. The cyclopentyl ester group may provide unique steric and electronic properties, differentiating it from other similar compounds .

Properties

CAS No.

165549-80-4

Molecular Formula

C16H20ClNO3S

Molecular Weight

341.9 g/mol

IUPAC Name

cyclopentyl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate

InChI

InChI=1S/C16H20ClNO3S/c1-10(2)20-16(22)18-11-7-8-14(17)13(9-11)15(19)21-12-5-3-4-6-12/h7-10,12H,3-6H2,1-2H3,(H,18,22)

InChI Key

BZIYPXOFOCURNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)C(=O)OC2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.